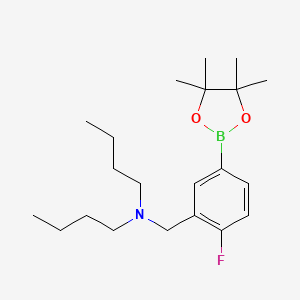

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C21H35BFNO2. It is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohols or amines.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Actividad Biológica

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester (CAS Number: 2377608-08-5) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic ring and a dibutylamino group, which may influence its interactions with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, applications in drug delivery systems, and relevant case studies.

Molecular Formula: C21H35BFNO2

Molecular Weight: 363.32 g/mol

IUPAC Name: N-butyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine

The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in the development of glucose-responsive drug delivery systems.

- Enzyme Inhibition : Boronic acids often act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site residues. The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.

- Glucose Sensitivity : The compound's boronic acid functionality allows it to interact with glucose molecules, making it a candidate for glucose-sensitive drug delivery systems. This could be particularly beneficial in managing diabetes through controlled insulin release.

Applications in Drug Delivery

Recent studies have highlighted the use of boronic acid derivatives in creating smart drug delivery systems that respond to glucose levels. For example:

- Injectable Hydrogels : Research indicates that phenylboronic acid derivatives can be incorporated into hydrogel matrices that swell or shrink in response to glucose concentration changes. This property allows for the controlled release of therapeutic agents like insulin in diabetic patients .

Case Studies

- Glucose-Responsive Insulin Delivery : A study demonstrated that hydrogels incorporating this compound exhibited enhanced insulin release profiles in response to varying glucose concentrations compared to traditional delivery systems .

- Antitumor Activity : Preliminary investigations suggest that boronic acid derivatives may possess antitumor properties by inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth .

Table 1: Comparison of Biological Activities of Boronic Acid Derivatives

| Compound Name | Mechanism of Action | Application Area |

|---|---|---|

| This compound | Glucose-responsive drug delivery | Diabetes management |

| 4-Carboxyphenylboronic acid pinacol ester | Enzyme inhibition | Cancer therapy |

| 3-Fluoro-4-carboxyphenylboronic acid | Antitumor activity | Cancer therapy |

Table 2: Summary of Research Findings

Propiedades

IUPAC Name |

N-butyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHGORXBLHFUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(CCCC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.